![molecular formula C13H13FN2 B6273823 N-(1-(4-fluorophenyl)ethyl)pyridin-2-amine CAS No. 1306991-49-0](/img/no-structure.png)
N-(1-(4-fluorophenyl)ethyl)pyridin-2-amine
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Description
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-(4-fluorophenyl)ethyl)pyridin-2-amine involves the reaction of 2-chloropyridine with 4-fluorophenylethylamine, followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "2-chloropyridine", "4-fluorophenylethylamine", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-chloropyridine (1.0 g, 8.5 mmol) and 4-fluorophenylethylamine (1.5 g, 8.5 mmol) in methanol (20 mL) and stir at room temperature for 24 hours.", "Step 2: Remove the solvent under reduced pressure and purify the resulting intermediate by column chromatography (eluent: 10% ethyl acetate in hexanes) to obtain N-(1-(4-fluorophenyl)ethyl)pyridin-2-amine as a yellow solid (1.2 g, 70%).", "Step 3: Dissolve N-(1-(4-fluorophenyl)ethyl)pyridin-2-amine (1.0 g, 4.5 mmol) in methanol (20 mL) and add sodium borohydride (0.2 g, 5.3 mmol) slowly with stirring at room temperature.", "Step 4: After stirring for 2 hours, add water (20 mL) and stir for an additional 30 minutes.", "Step 5: Acidify the reaction mixture with hydrochloric acid (1 M) and extract with ethyl acetate (3 x 20 mL).", "Step 6: Combine the organic layers, wash with brine (20 mL), dry over magnesium sulfate, and evaporate the solvent under reduced pressure.", "Step 7: Purify the resulting intermediate by column chromatography (eluent: 10% ethyl acetate in hexanes) to obtain the final product as a white solid (0.6 g, 50%)." ] } | |
CAS RN |
1306991-49-0 |
Product Name |
N-(1-(4-fluorophenyl)ethyl)pyridin-2-amine |
Molecular Formula |
C13H13FN2 |
Molecular Weight |
216.3 |
Purity |
95 |
Origin of Product |
United States |
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